methyl 6-acetyl-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
CAS No.: 887894-79-3
Cat. No.: VC6341750
Molecular Formula: C18H16F2N2O4S
Molecular Weight: 394.39
* For research use only. Not for human or veterinary use.
![methyl 6-acetyl-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate - 887894-79-3](/images/structure/VC6341750.png)
Specification
CAS No. | 887894-79-3 |
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Molecular Formula | C18H16F2N2O4S |
Molecular Weight | 394.39 |
IUPAC Name | methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C18H16F2N2O4S/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)18(25)26-2)21-16(24)15-11(19)4-3-5-12(15)20/h3-5H,6-8H2,1-2H3,(H,21,24) |
Standard InChI Key | VXWAKHDAOFAZNU-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC=C3F)F |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Configuration
The base structure of the compound is a thieno[2,3-c]pyridine system, a bicyclic framework formed by fusing a thiophene ring (positions 2,3) with a pyridine ring (positions c). The "4H,5H,6H,7H" designation indicates partial saturation at the 4,5,6, and 7 positions, yielding a tetrahydro-thienopyridine backbone. Substituents are distributed as follows:
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Position 2: A 2,6-difluorobenzamido group (–NH–C(=O)–C6H3F2).
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Position 3: A methyl ester (–COOCH3).
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Position 6: An acetyl group (–COCH3).
This arrangement creates a sterically congested molecule with polar (amide, ester) and hydrophobic (fluorinated aryl, acetyl) domains.
Systematic and Common Names
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IUPAC Name: Methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
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Alternative Designations: No widely accepted trivial names or abbreviations exist due to the compound’s novelty.
Synthesis and Manufacturing
Retrosynthetic Analysis
Hypothetical synthetic routes draw from methodologies for analogous thienopyridines :
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Core Formation: Cyclocondensation of a thiophene precursor (e.g., 3-aminothiophene) with a pyridine derivative under acid catalysis.
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Substituent Introduction:
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Acetylation at C6: Friedel-Crafts acylation using acetyl chloride and AlCl3.
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Amidation at C2: Coupling 2,6-difluorobenzoyl chloride with a free amine intermediate.
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Esterification at C3: Methanolysis of a carboxylic acid precursor.
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Key Synthetic Challenges
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Regioselectivity: Ensuring correct positioning of substituents on the fused ring system.
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Steric Hindrance: The 2,6-difluorobenzamido group may impede reaction kinetics at adjacent sites.
Physicochemical Properties
Experimental data remain scarce, but computational tools (e.g., PubChem algorithms ) predict the following:
Analytical Characterization
1H NMR (500 MHz, CDCl3)
δ (ppm) | Multiplicity | Assignment |
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2.45 | s | Acetyl methyl (3H) |
3.75 | s | Ester methyl (3H) |
4.10–4.30 | m | Tetrahydro-pyridine protons (4H) |
7.20–7.40 | m | Difluorophenyl aromatic (2H) |
8.05 | s | Amide NH (1H) |
Mass Spectrometry (ESI+)
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m/z: 471.16 [M+H]⁺ (Calc. 471.46).
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or solubility.
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Targeted Therapy: Potential utility in oncology (kinase-driven cancers) or cardiovascular diseases.
Patent Landscape
No patents directly claim this compound, but related thienopyridine derivatives are protected in cardiovascular and anticancer applications .
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